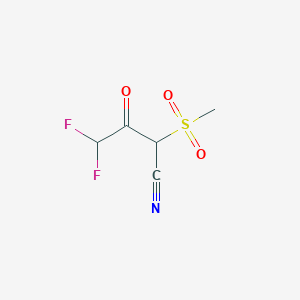
4,4-Difluoro-2-methanesulfonyl-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-2-methanesulfonyl-3-oxobutanenitrile is a chemical compound with the molecular formula C₅H₅F₂NO₃S and a molecular weight of 197.16 g/mol . It is primarily used for research purposes and is known for its unique chemical properties, which make it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-methanesulfonyl-3-oxobutanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2-methanesulfonyl-3-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. Detailed information on the specific products is often found in specialized chemical literature .
Scientific Research Applications
4,4-Difluoro-2-methanesulfonyl-3-oxobutanenitrile has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in biochemical studies to understand molecular interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-methanesulfonyl-3-oxobutanenitrile involves its interaction with specific molecular targets. The pathways and targets depend on the context of its use, such as in biochemical assays or chemical reactions. Detailed mechanistic studies are often required to elucidate these interactions .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-3-oxobutanenitrile: A related compound with similar structural features.
4,4-Difluoro-2-methanesulfonyl-3-oxopentanenitrile: Another compound with a similar functional group arrangement
Uniqueness
4,4-Difluoro-2-methanesulfonyl-3-oxobutanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research applications .
Properties
Molecular Formula |
C5H5F2NO3S |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
4,4-difluoro-2-methylsulfonyl-3-oxobutanenitrile |
InChI |
InChI=1S/C5H5F2NO3S/c1-12(10,11)3(2-8)4(9)5(6)7/h3,5H,1H3 |
InChI Key |
DZHIFDMLUNLXCL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(C#N)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



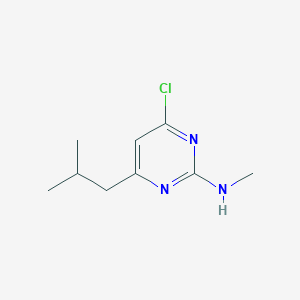

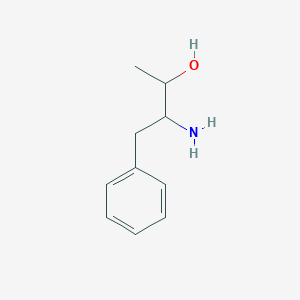

![10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one](/img/structure/B13248515.png)
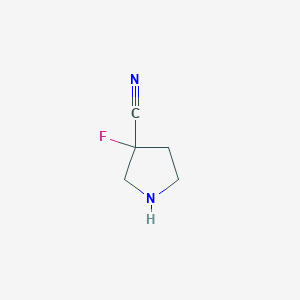

![3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248542.png)

amine](/img/structure/B13248552.png)
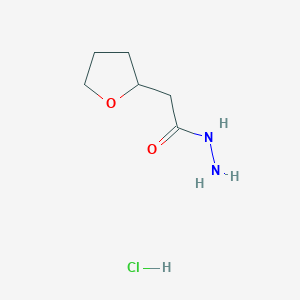
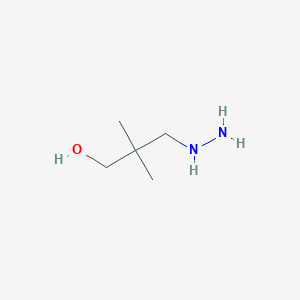
![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-thiane]](/img/structure/B13248559.png)
